![molecular formula C12H20N2O4 B169737 Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 169206-55-7](/img/structure/B169737.png)

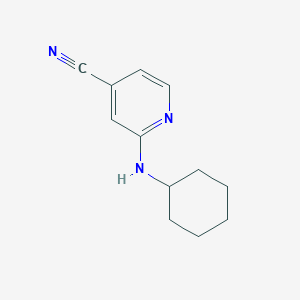

Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate

カタログ番号 B169737

CAS番号:

169206-55-7

分子量: 256.3 g/mol

InChIキー: FUTMXISUVQILLR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

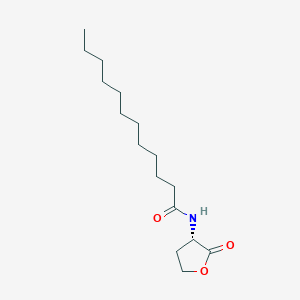

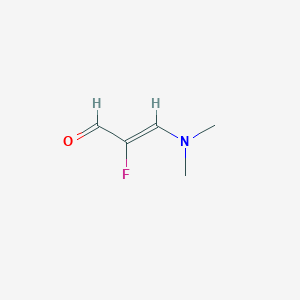

Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C12H20N2O4 . It has a molecular weight of 256.30 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H20N2O4/c1-11(2,3)18-10(16)14-6-4-12(5-7-14)8-13-9(15)17-12/h4-8H2,1-3H3,(H,13,15) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption and is a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound is very soluble, with a solubility of 3.63 mg/ml .科学的研究の応用

Environmental Remediation and Pollution Control

- Decomposition of Methyl Tert-Butyl Ether (MTBE) : Studies have explored the application of radio frequency (RF) plasma reactors for decomposing and converting MTBE, a gasoline additive similar in structure due to the tert-butyl group, into environmentally safer compounds. This research highlights the feasibility of using advanced oxidation processes for the remediation of water and air pollutants containing tert-butyl groups (Hsieh et al., 2011).

Chemical Synthesis and Material Science

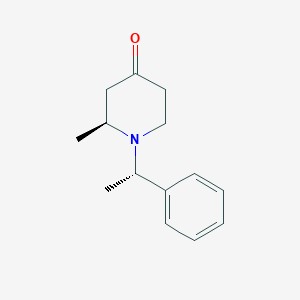

- Synthesis of N-heterocycles : Chiral sulfinamides, including those based on tert-butanesulfinamide, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, demonstrating the versatility of tert-butyl based compounds in synthesizing structurally diverse molecules for potential pharmaceutical applications (Philip et al., 2020).

Biodegradation and Environmental Fate

- Microbial Degradation of MTBE : The degradation pathways of MTBE, which include tert-butyl alcohol (TBA) as a key intermediate, have been reviewed, emphasizing the potential for microbial degradation in both aerobic and anaerobic conditions. This research underscores the environmental fate of tert-butyl group-containing compounds and their impact on groundwater and soil remediation strategies (Schmidt et al., 2004).

Energy and Fuel Additives

- Polymer Membranes for Fuel Additive Purification : Research on the separation of azeotropic mixtures of methanol/MTBE using pervaporation through polymer membranes demonstrates the importance of tert-butyl group-containing compounds in the production and purification of fuel additives. This work points to the potential applications of such compounds in improving fuel performance and reducing emissions (Pulyalina et al., 2020).

Safety And Hazards

特性

IUPAC Name |

tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4/c1-11(2,3)18-10(16)14-6-4-12(5-7-14)8-13-9(15)17-12/h4-8H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTMXISUVQILLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434237 | |

| Record name | Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | |

CAS RN |

169206-55-7 | |

| Record name | Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

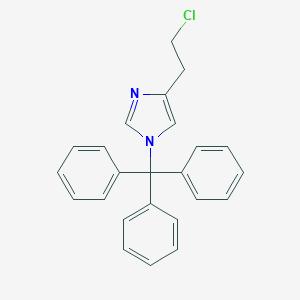

Synthesis routes and methods

Procedure details

Triethylamine (5.59 mL, 39.78 mmol) and diphenylphosphoryl azide (10.86 mL, 5.1 mmol) were added in succession under a nitrogen atmosphere to a solution of A2 (7.9 g) in dry toluene (205 mL). The reaction mixture was heated to 80 to 90° C., evolution of gas being observed which ceased after 90 min. Stirring was continued for a further 2 h at 115° C. After cooling, the reaction mixture was diluted with EtOAc and repeatedly washed with water. The combined aqueous phases were extracted with EtOAc and the combined organic phases were washed with sat. aq. NaCl solution, dried over Na2SO4 and the solvent was removed under a vacuum. The residue was washed repeatedly with ether. 5.72 g (60.6% of theoretical over three stages starting from 1-(tert-butyloxycarbonyl)-4-piperidone) of the desired product 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylic acid tert-butyl ester (A3) remained as a white solid.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Oxaspiro[2,3]hexane](/img/structure/B169661.png)

![2-[(Dipropylamino)methyl]piperidine](/img/structure/B169690.png)